The compound is derived from the indene structure, which is a bicyclic compound featuring a fused benzene and cyclopentene ring. Specifically, (S)-4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a hydrochloride salt of the amine derivative of 2,3-dihydro-1H-indene. Its CAS number is 168902-75-8, and it has a molecular weight of 229.71 g/mol . The compound's classification falls under organic compounds with applications in medicinal chemistry.
The synthesis of (S)-4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves several key steps:
A detailed example includes the hydrogenation of 2,3-dihydro-1H-indanone oxime using Raney nickel as a catalyst at elevated pressures (approximately 50 psi) to yield (S)-4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine .
The molecular structure of (S)-4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride can be described as follows:
The compound exhibits chirality due to the presence of the asymmetric carbon in the amine position. Stereochemical configurations are critical for biological activity, influencing how this compound interacts with biological targets.
(S)-4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its pharmacological profile.
The mechanism of action for (S)-4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride primarily relates to its potential role as a monoamine oxidase inhibitor (MAOI). The mechanism involves:
Further studies are needed to elucidate specific interactions at the molecular level.
The physical and chemical properties of (S)-4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride are summarized as follows:
Property | Value |
---|---|
Molecular Weight | 229.71 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in water and alcohol |
Melting Point | Not specified in literature |
These properties are crucial for determining the compound's stability, solubility profile, and suitability for various applications.
(S)-4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific applications:
(S)-4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 168902-74-7) is a chiral amine building block of significant importance in pharmaceutical synthesis. This compound features a rigid indane scaffold with stereospecific amine functionality at the C1 position and methoxy substitutions at the 4- and 5-positions of the aromatic ring. Its molecular formula is C₁₁H₁₆ClNO₂ with a molecular weight of 229.71 g/mol [1]. The compound typically appears as a white to off-white crystalline solid requiring storage under inert conditions at room temperature, though its free base form (CAS: 168902-80-5) may necessitate cold-chain transportation due to enhanced reactivity [4]. The structural rigidity and stereochemical precision of this molecule make it a valuable precursor in the synthesis of neurologically active compounds, particularly dopamine receptor agonists and anti-Parkinsonian agents, though therapeutic applications fall outside the scope of this synthetic-focused review [5].
Table 1: Physicochemical Properties of (S)-4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride
Property | Specification |
---|---|
IUPAC Name | (S)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride |
CAS Number | 168902-74-7 |
Molecular Formula | C₁₁H₁₆ClNO₂ |
Molecular Weight | 229.71 g/mol |
SMILES | N[C@@H]1C2=CC=C(OC)C(OC)=C2CC1.Cl |
Chiral Purity Specification | Typically >99% ee (pharma grade) |
Storage Conditions | Inert atmosphere, room temperature |
Traditional Cyclization Approaches:The racemic precursor to the target compound, 4,5-dimethoxy-2,3-dihydro-1H-inden-1-amine, has historically been synthesized from 3-(3,4-dimethoxyphenyl)propionic acid through intramolecular Friedel-Crafts acylation. This approach employs Eaton's reagent (P₂O₅ in methanesulfonic acid) to form the corresponding indanone scaffold (5,6-dimethoxy-1-indanone, CAS: 2107-69-9) [5] [8]. Subsequent oximation and reduction steps then yield the racemic amine. However, this route suffers from several limitations: harsh reaction conditions requiring acid-resistant equipment, moderate yields (typically 50-65%) due to polyacylation byproducts, and significant purification challenges from residual sulfonic acids. Additionally, bromination of the precursor acid using N-bromosuccinimide in acetonitrile introduces regioselectivity issues when performed prior to cyclization [5].
Optimized One-Pot Methodologies:Patent CN101062897A discloses a significant advancement through nickel-catalyzed reductive amination of 5,6-dimethoxy-1-indanone, eliminating the need for isolation of intermediates [3]. The optimized sequence involves:
This integrated approach achieves substantially improved overall yields (82-86% vs. 50-65% in stepwise processes) while reducing purification complexity. The nickel catalyst proves particularly effective compared to palladium alternatives due to minimized dehalogenation side reactions and lower cost [3]. Solvent optimization studies revealed ethanol-water mixtures (4:1 v/v) as ideal for both reaction efficiency and subsequent crystallization, replacing hazardous solvents like dichloromethane previously employed in extraction steps.
Table 2: Comparative Analysis of Racemic Amine Synthesis Methods
Parameter | Traditional Stepwise Process | Optimized One-Pot Process |
---|---|---|
Key Starting Material | 3-(3,4-Dimethoxyphenyl)propionic acid | 5,6-Dimethoxy-1-indanone |
Cyclization Conditions | Eaton's reagent, 80°C, 4h | Not required (ketone direct start) |
Amine Formation | Separate oximation/reduction steps | Integrated oximation/hydrogenation |
Catalyst System | None (stoichiometric reduction) | Ni catalyst (5-10 mol%) |
Typical Yield | 50-65% | 82-86% |
Purification Complexity | Multiple extractions/recrystallizations | Single crystallization from reaction mixture |
Solvent Intensity | High (dichloromethane, toluene) | Low (ethanol-water dominant) |
Diastereomeric Crystallization:The most industrially implemented resolution employs (R)-O-acetylmandeloyl chloride as a chiral resolving agent. The racemic amine (free base) undergoes acylation in anhydrous THF at -15°C to 0°C, forming diastereomeric amides with significantly divergent crystallization behaviors. The (R,R)-diastereomer precipitates preferentially from ethyl acetate/hexane mixtures, while the (S,S)-isomer remains predominantly in solution [5]. Isolated diastereomers are then hydrolyzed under mild alkaline conditions (0.5M KOH in methanol-water, 25°C) to yield enantiomerically pure amines. Recent optimizations have demonstrated that seeding protocols during crystallization enhance phase purity and yield, achieving >99.5% enantiomeric excess (ee) for both enantiomers at recovery efficiencies exceeding 40% per cycle [5].
Alternative Resolution Approaches:Though less commonly implemented at production scale, enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) has been explored in non-aqueous media. These methods selectively acylate the (R)-enantiomer with vinyl acetate, leaving the desired (S)-amine free for extraction. While avoiding harsh hydrolysis conditions, enzymatic approaches currently exhibit lower volumetric productivity (20-30% yield after 48h) and require expensive biocatalysts with limited reusability [5].
Asymmetric Synthesis Developments:Emerging methodologies employ chiral auxiliaries during the reductive amination step. In situ chirality transfer occurs when hydrogenating the oxime precursor using chiral nickel catalysts modified with (2R,4R)-pentanediol as a ligand. This approach has achieved 88-92% ee directly, reducing reliance on downstream resolution [3]. Further enhancement to 97% ee is attainable through a single recrystallization of the hydrochloride salt from isopropanol/water mixtures. Though promising, this method currently faces scalability challenges related to catalyst cost and sensitivity to trace oxygen [3] [5].
Table 3: Enantiomeric Enrichment Performance Metrics
Resolution Method | Resolving Agent/Catalyst | Optimal Conditions | Max ee Achieved | Yield |
---|---|---|---|---|
Diastereomeric crystallization | (R)-O-Acetylmandeloyl chloride | THF, -15°C; KOH/MeOH-H₂O hydrolysis | >99.5% | 40-42% |
Enzymatic kinetic resolution | Candida antarctica Lipase B | Vinyl acetate, toluene, 35°C | 98% | 28-30% |
Asymmetric hydrogenation | Ni/(2R,4R)-pentanediol complex | H₂ (5 atm), EtOH, 50°C | 97% (after recryst) | 75% |
Modern synthesis employs in-line monitoring via FTIR and HPLC to track critical parameters:
Scale-up of the optimized route presents specific engineering challenges:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0